HSD17B13-IN-7 HSD17B13 Enzymatic Potency Relative to BI-3231 and Compound 32
HSD17B13-IN-7 inhibits HSD17B13 with an IC50 of 0.18 μM (180 nM) using β-estradiol as substrate, representing substantially lower enzymatic potency compared to BI-3231 (IC50 = 1 nM for human HSD17B13) and compound 32 (IC50 = 2.5 nM) [1]. This approximately 180-fold and 72-fold difference in potency, respectively, positions HSD17B13-IN-7 as a lower-potency tool compound within the HSD17B13 inhibitor landscape. No direct head-to-head comparative study including HSD17B13-IN-7 has been published; this comparison represents cross-study data compiled from independent reports under distinct assay conditions [1].
| Evidence Dimension | HSD17B13 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.18 μM (180 nM) with β-estradiol substrate; 0.25 μM (250 nM) with leukotriene B4 substrate |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (hHSD17B13), 13 nM (mHSD17B13); Compound 32: IC50 = 2.5 nM; HSD17B13-IN-105: IC50 = 0.036 μM (36 nM); HSD17B13-IN-1: IC50 < 0.1 μM |
| Quantified Difference | BI-3231 is ~180-fold more potent; compound 32 is ~72-fold more potent; HSD17B13-IN-105 is ~5-fold more potent; HSD17B13-IN-1 is ~2-fold more potent (minimum) |
| Conditions | Target compound: β-estradiol and leukotriene B4 substrates, assay system not fully specified in vendor documentation. BI-3231: enzymatic assay with hHSD17B13. Compound 32: optimized enzymatic assay conditions. |
Why This Matters
Potency differential determines suitability for specific experimental contexts: HSD17B13-IN-7 may be preferred when moderate target engagement is desired or when the compound's distinct polypharmacology is the primary interest.
- [1] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. PMID: 40387207. View Source
